(3S,5R)-5-methylpyrrolidin-3-ol is a chiral compound with the molecular formula CHNO. It is classified as a pyrrolidine derivative, characterized by a five-membered ring containing nitrogen and an alcohol group at the third position. This compound is notable for its specific stereochemistry, which imparts unique biological activities and reactivity profiles, making it valuable in various scientific applications, particularly in organic synthesis and medicinal chemistry.
(3S,5R)-5-methylpyrrolidin-3-ol is derived from chiral starting materials to ensure the correct stereochemistry. It belongs to the class of compounds known as pyrrolidines, which are five-membered cyclic amines. The compound is often utilized in asymmetric synthesis due to its chiral nature, serving as a building block in the creation of more complex organic molecules.
The synthesis of (3S,5R)-5-methylpyrrolidin-3-ol typically involves several key steps:
While detailed industrial methods for producing (3S,5R)-5-methylpyrrolidin-3-ol are less documented, principles of scaling laboratory syntheses typically involve optimizing reaction conditions and ensuring high yields and purity.
(3S,5R)-5-methylpyrrolidin-3-ol can undergo various chemical reactions:
Common reagents include:
The mechanism of action of (3S,5R)-5-methylpyrrolidin-3-ol involves its interaction with specific biological targets such as enzymes or receptors. It may modulate their activity by influencing various biochemical pathways including neurotransmitter signaling and metabolic processes.
(3S,5R)-5-methylpyrrolidin-3-ol has several important applications:
The synthesis of (3S,5R)-5-methylpyrrolidin-3-ol presents significant stereochemical challenges due to its two chiral centers. Modern approaches prioritize enantioselective routes, high-throughput platforms, and post-synthetic diversification to access this pharmaceutically valuable scaffold.
Chiral pool synthesis exploits readily available enantiopure natural products as starting materials, ensuring rigorous stereocontrol. (3S,5R)-5-Methylpyrrolidin-3-ol is efficiently synthesized from S-pyroglutaminol, a cost-effective chiral building block derived from L-glutamic acid. The process begins with acid-catalyzed condensation between S-pyroglutaminol and benzaldehyde, forming a bicyclic intermediate. Subsequent alkylation with iodomethane generates a mixture of cis- and trans-5-methyl derivatives in a 6:1 ratio. Crucially, the minor trans-isomer (25a) is chromatographically separated, establishing the required (3S,5R) configuration. Lithium aluminium hydride reduction then yields the substituted prolinol (26a), and trifluoroacetic anhydride-mediated ring expansion furnishes the advanced intermediate 27a. Final deprotection via palladium-catalyzed hydrogenolysis delivers enantiomerically pure (>99% ee) (3S,5R)-5-methylpyrrolidin-3-ol [3]. This route demonstrates the power of chiral pool strategies in bypassing racemization risks while leveraging natural product complexity.
Table 1: Key Steps in Pyroglutaminol-Based Synthesis
Step | Reaction | Key Intermediate | Stereochemical Outcome |
---|---|---|---|
1 | Benzaldehyde Condensation | Bicyclic Intermediate | Retention of S-configuration |
2 | Iodomethane Alkylation | 25a (trans-isomer) | Establishes 5R configuration |
3 | LiAlH4 Reduction | Substituted Prolinol (26a) | Maintains 3S,5R stereochemistry |
4 | Ring Expansion | Piperidine Derivative (27a) | Stereospecific rearrangement |
5 | Hydrogenolysis | (3S,5R)-5-methylpyrrolidin-3-ol | >99% ee |
Asymmetric catalysis offers an alternative to chiral pool methods by constructing the pyrrolidine ring with defined stereocenters. Enantioselective [3+2] cycloadditions between electron-deficient alkenes and azomethine ylides, catalyzed by chiral Lewis acids (e.g., copper(I)/bisphosphine complexes), enable simultaneous formation of two chiral centers. The geometry of the ylide and chiral ligand dictates the trans-selectivity essential for the (3S,5R) configuration. Redox-neutral approaches utilizing quinone monoacetals as oxidants (e.g., 4,4-dimethoxycyclohexa-2,5-dien-1-one) with DABCO as a base facilitate α-functionalization without racemization, as evidenced by >99% ee retention in (3S)-prolinol derivatives [6]. Organocatalytic strategies employing proline-derived catalysts can also desymmetrize meso-pyrrolidine precursors, though these remain less explored for 5-methylpyrrolidin-3-ol. Catalyst choice critically influences diastereomeric excess, with copper and rhodium complexes providing optimal trans selectivity (>20:1 dr) for this scaffold [5] [6].
Solid-phase synthesis (SPS) enables rapid generation of (3S,5R)-5-methylpyrrolidin-3-ol derivatives by immobilizing intermediates on resin. Wang or Rink amide resins are ideal supports due to their acid-labile linkers. The pyrrolidine nitrogen is anchored via a tert-butoxycarbonyl (Boc)-protected aminomethyl linker, followed by sequential deprotection, functionalization, and cleavage steps. SPS facilitates high-throughput diversification through automated washing cycles that remove excess reagents without chromatographic purification [7].
Table 2: Solid-Phase Synthesis Workflow
Step | Process | Reagents/Conditions | Purpose |
---|---|---|---|
1 | Resin Loading | Wang resin, Boc-protected pyrrolidinyl linker, DIC/DMAP | Anchoring point establishment |
2 | Deprotection | 30% TFA/DCM | Boc removal |
3 | Functionalization | Alkyl halides, acyl chlorides, aldehydes | Side-chain diversification |
4 | Cleavage | TFA:TIPS:H₂O (95:2.5:2.5), 2–3 hours | Release of final product |
Key advantages include:
The secondary amine and hydroxyl groups of (3S,5R)-5-methylpyrrolidin-3-ol serve as handles for extensive derivatization, enabling pharmacophore optimization.
Amine Modifications:
Hydroxyl Modifications:
Conformational Locking:
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2